molecular formula C11H21NOS B14336132 3-Isothiazolidinone, 2-octyl- CAS No. 107391-79-7

3-Isothiazolidinone, 2-octyl-

Cat. No.: B14336132
CAS No.: 107391-79-7
M. Wt: 215.36 g/mol
InChI Key: AVGVFDSUDIUXEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isothiazolidinone, 2-octyl-, also known as octylisothiazolinone, is a member of the isothiazolinone family. It is a heterocyclic compound containing sulfur and nitrogen in its ring structure. This compound is widely recognized for its antimicrobial properties and is commonly used as a preservative in various industrial and consumer products .

Chemical Reactions Analysis

3-Isothiazolidinone, 2-octyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include chlorine gas for chlorination and sodium disulfide for oxidation. The major products formed from these reactions include disulfides, octylamine, and other simpler organic compounds .

Mechanism of Action

The antimicrobial activity of 3-Isothiazolidinone, 2-octyl- is attributed to its ability to inhibit life-sustaining enzymes, specifically those with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, disrupting their function and leading to microbial cell death . This mechanism targets essential cellular processes, making it effective against a broad spectrum of microorganisms .

Properties

CAS No.

107391-79-7

Molecular Formula

C11H21NOS

Molecular Weight

215.36 g/mol

IUPAC Name

2-octyl-1,2-thiazolidin-3-one

InChI

InChI=1S/C11H21NOS/c1-2-3-4-5-6-7-9-12-11(13)8-10-14-12/h2-10H2,1H3

InChI Key

AVGVFDSUDIUXEU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=O)CCS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.